ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate
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Description
“Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate” is a chemical compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(SC2=C1CCCCCCC2)N
.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Dye Applications
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate has been used in the synthesis of azo benzo[b]thiophene derivatives, which are applied as disperse dyes. These dyes exhibit good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
Application in Gewald Reaction
The compound is involved in a four-component Gewald reaction under organocatalyzed aqueous conditions. This process results in the efficient formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
Cyclization Studies
It is used in cyclization studies to form various chemical structures, such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid (Wilamowski et al., 1995).
Crystal Structure Analysis
The compound is also utilized in the synthesis of a new azo-Schiff base for crystal structure analysis using X-ray diffraction and other spectroscopic methods (Menati et al., 2020).
Synthesis of Hetaryl Compounds
It serves as a precursor in synthesizing 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, achieved by cyclocondensation with various amines or acid hydrazides (Sabnis & Rangnekar, 1992).
Quantum Chemical Studies
The compound has been characterized and investigated quantum chemically by DFT approach, NMR, FTIR, and UV–Visible spectroscopy, offering insights into its electronic properties and molecular structure (Fatima et al., 2022).
Antimicrobial and Antioxidant Studies
It has been used in the synthesis of novel compounds for in vitro antimicrobial and antioxidant activities, with some exhibiting significant effectiveness (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11(10)18-13(12)15/h2-9,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTAXYUBDXFEKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143508 |
Source
|
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
438230-65-0 |
Source
|
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438230-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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